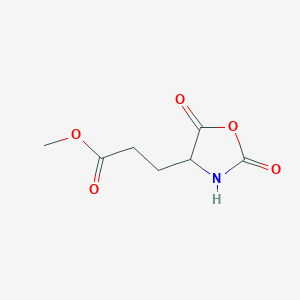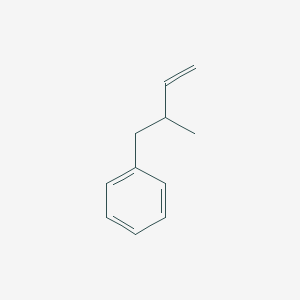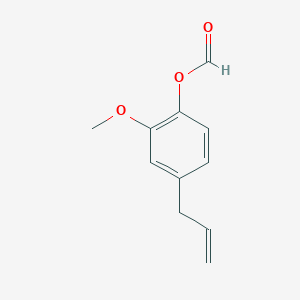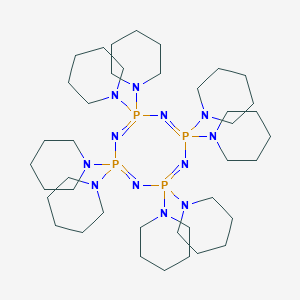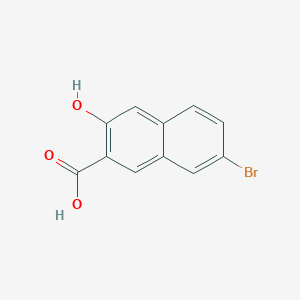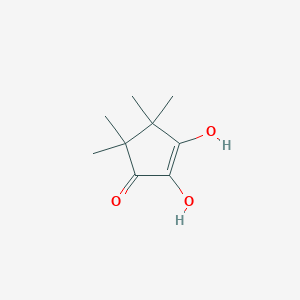
2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one, also known as DTMC, is a natural product derived from the roots of the Chinese herb, Dendrobium nobile. DTMC has been found to possess various biological activities, including antioxidant, anti-inflammatory, and anti-tumor effects.
Wirkmechanismus
2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one exerts its biological effects through various mechanisms. It has been found to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes. 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one also inhibits the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Furthermore, 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes.
Biochemische Und Physiologische Effekte
2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, improve glucose metabolism, and enhance immune function. Additionally, 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one has been shown to inhibit the growth and metastasis of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one has several advantages for lab experiments. It is a natural product with low toxicity and high bioavailability. Moreover, it can be easily synthesized from the root extract of Dendrobium nobile. However, the availability of Dendrobium nobile is limited, which may limit the production of 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one. Additionally, more research is needed to determine the optimal dosage and treatment duration of 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one.
Zukünftige Richtungen
There are several future directions for research on 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one. Firstly, more studies are needed to elucidate the molecular mechanisms underlying the biological effects of 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one. Secondly, the potential therapeutic applications of 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one in various diseases, such as diabetes, cardiovascular disease, and neurodegenerative diseases, should be investigated. Thirdly, the development of new synthetic methods for 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one could increase its availability and facilitate its use in research and clinical applications. Finally, the safety and toxicity of 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one should be further evaluated to determine its potential as a therapeutic agent.
Synthesemethoden
2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one can be synthesized from the root extract of Dendrobium nobile through a series of purification steps. The purification process involves extraction of the root extract with organic solvents, followed by column chromatography and crystallization. The final product is obtained as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative stress. 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one has been shown to have anti-tumor effects by inducing cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
1889-96-9 |
|---|---|
Produktname |
2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one |
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
2,3-dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C9H14O3/c1-8(2)6(11)5(10)7(12)9(8,3)4/h10-11H,1-4H3 |
InChI-Schlüssel |
XBDZRROTFKRVES-UHFFFAOYSA-N |
SMILES |
CC1(C(=C(C(=O)C1(C)C)O)O)C |
Kanonische SMILES |
CC1(C(=C(C(=O)C1(C)C)O)O)C |
Andere CAS-Nummern |
1889-96-9 |
Synonyme |
4,4,5,5-tetramethyl-2,3-dihydroxy-2-cyclopenten-1-one tetramethylreductic acid TMRA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



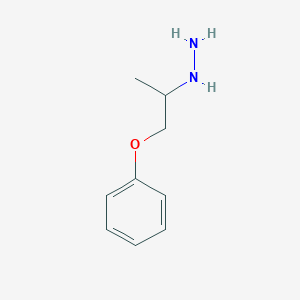
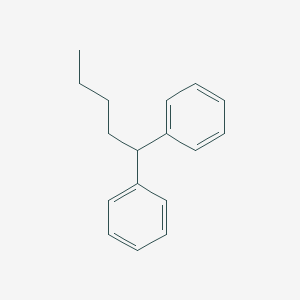

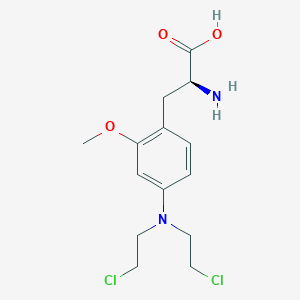
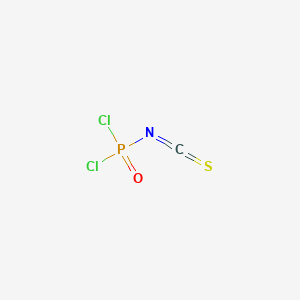
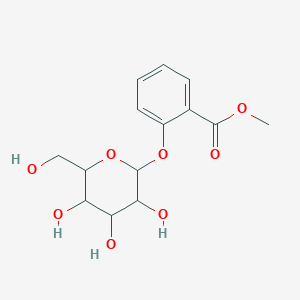
![1-[Bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenyl-2-propenyl]piperazine](/img/structure/B154396.png)
